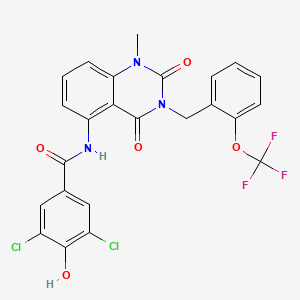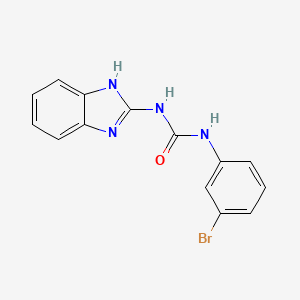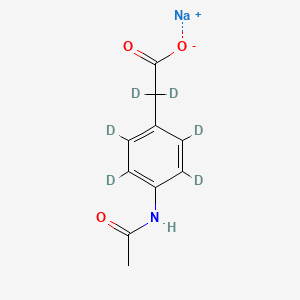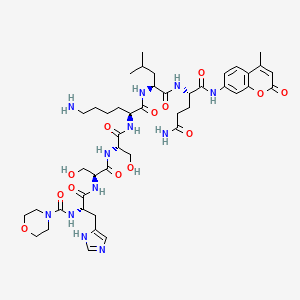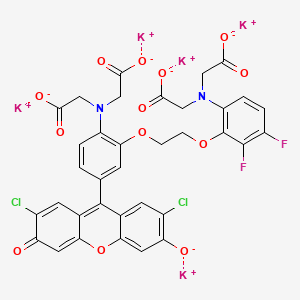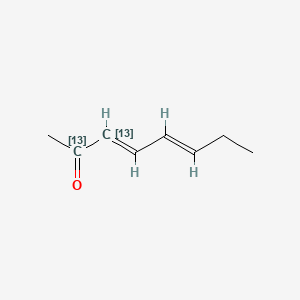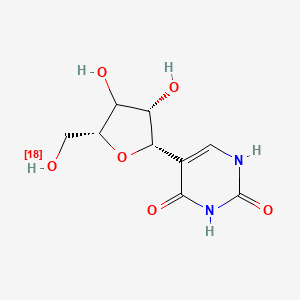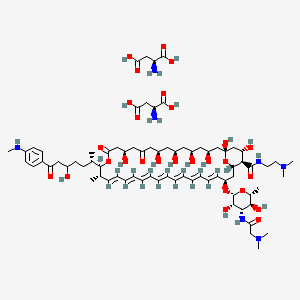
Amcipatricin diaspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits potent broad-spectrum antifungal activity and is particularly effective against fungal pathogens such as Candida spp., Cryptococcus neoformans, and Aspergillus spp . This compound is a water-soluble derivative of partricin and has been developed for the potential treatment of systemic fungal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amcipatricin diaspartate is synthesized through semi-synthetic methods. The process involves the modification of the natural polyene antibiotic partricin to enhance its solubility and antifungal activity . The specific reaction conditions and reagents used in the synthesis are proprietary and have been patented by SPA Societa Prodotti Antibiotici S.p.A .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes followed by chemical modification to obtain the desired semi-synthetic derivative. The production process ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Amcipatricin diaspartate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
Scientific Research Applications
Amcipatricin diaspartate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyene antibiotics and their chemical properties.
Biology: Investigated for its antifungal activity against various fungal pathogens.
Medicine: Developed for the treatment of systemic fungal infections, particularly those resistant to traditional antifungal agents.
Industry: Used in the development of new antifungal formulations and drug delivery systems
Mechanism of Action
The mechanism of action of Amcipatricin diaspartate involves disrupting the cell membrane of fungi. This is achieved through the binding of the compound to ergosterol, a key component of fungal cell membranes. This binding leads to the leakage of cytoplasmic contents, ultimately resulting in cell death . The effectiveness of this compound in destabilizing fungal cell membranes makes it a potent agent against a range of fungal infections .
Comparison with Similar Compounds
Similar Compounds
Amphotericin B: Another polyene antibiotic with broad-spectrum antifungal activity.
Nystatin: A polyene antifungal used primarily for topical applications.
Natamycin: A polyene antifungal used in the food industry to prevent mold growth
Uniqueness
Amcipatricin diaspartate is unique due to its enhanced water solubility and broad-spectrum antifungal activity. Unlike other polyene antibiotics, it exhibits dose-dependent efficacy with minimal renal toxicity, making it a safer alternative for the treatment of systemic fungal infections .
Properties
CAS No. |
143563-20-6 |
|---|---|
Molecular Formula |
C75H117N7O27 |
Molecular Weight |
1548.8 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioic acid;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide |
InChI |
InChI=1S/C67H103N5O19.2C4H7NO4/c1-42-21-19-17-15-13-11-9-10-12-14-16-18-20-22-54(89-66-63(85)61(62(84)44(3)88-66)70-58(82)41-72(7)8)38-57-60(65(86)69-29-30-71(5)6)56(81)40-67(87,91-57)39-53(79)35-51(77)33-49(75)31-48(74)32-50(76)34-52(78)37-59(83)90-64(42)43(2)23-28-47(73)36-55(80)45-24-26-46(68-4)27-25-45;2*5-2(4(8)9)1-3(6)7/h9-22,24-27,42-44,47-49,51-54,56-57,60-64,66,68,73-75,77-79,81,84-85,87H,23,28-41H2,1-8H3,(H,69,86)(H,70,82);2*2H,1,5H2,(H,6,7)(H,8,9)/b10-9+,13-11+,14-12+,17-15+,18-16+,21-19+,22-20+;;/t42-,43-,44+,47?,48+,49-,51-,52+,53-,54-,56-,57-,60+,61-,62+,63-,64-,66-,67+;2*2-/m000/s1 |
InChI Key |
HJBVLNMWGIWYNV-POVBORLISA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)NC(=O)CN(C)C)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN(C)C)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)

![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
